molecular formula C24H28N4O2S B2836111 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide CAS No. 946287-04-3

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide

Katalognummer B2836111
CAS-Nummer: 946287-04-3
Molekulargewicht: 436.57
InChI-Schlüssel: UCYFYQPSANUEGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide” is a complex chemical compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . These types of structures are often found in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane and pyridazine rings, along with the phenyl and ethylbenzenesulfonamide groups. The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azepane and pyridazine rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of hydrogen bonding could all affect its properties.

Wissenschaftliche Forschungsanwendungen

Metabolism and Biological Activity

  • Metabolism of Antidiabetic Sulfonamides : A study discussed the biological half-lives of p-acetylbenzenesulfonylureas, specifically U-18536 and acetohexamide, and their metabolites in humans, showcasing the rapid metabolism and the correlation between hypoglycemic effect and serum concentration levels (Smith, Vecchio, & Forist, 1965).

Drug Interactions

  • Drug-Drug Interactions : Research on phenytoin-induced reduction of voriconazole serum concentration revealed the significant impact of drug interactions on therapeutic efficacy and highlighted the complexities of managing co-administration of drugs with substantial metabolic interactions (Alffenaar et al., 2009).

Therapeutic Applications

  • Alpha 1-Blockers in Benign Prostatic Hypertrophy : The use of a synthesized alpha 1-blocker, YM617, demonstrated its utility in treating benign prostatic hypertrophy, indicating the potential for sulfonamide derivatives in therapeutic applications related to urinary tract disorders (Kawabe et al., 1990).

Environmental and Health Monitoring

  • Monitoring of Parabens and Ethylbenzene : Studies on the environmental exposure and biological monitoring of ethylbenzene and parabens, including methyl and propyl parabens, underscore the significance of assessing chemical exposure and its potential health impacts. This research highlights the broader context of monitoring and evaluating the presence of synthetic chemicals, including sulfonamides, in the environment and human body (Calafat et al., 2010; Jang, Droz, & Kim, 2000).

Zukünftige Richtungen

The study of complex chemical compounds like “N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide” could lead to the development of new pharmaceuticals or other useful compounds. Future research could involve studying its synthesis, properties, and potential biological activity .

Eigenschaften

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYFYQPSANUEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.